ethyl (2Z)-2-(3,4-dimethoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-2-(3,4-dimethoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(3,4-dimethoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and pyrimidines. Common reaction conditions may involve:
Condensation reactions: Using aldehydes and ketones in the presence of acid or base catalysts.
Cyclization reactions: Forming the thiazolopyrimidine ring system under thermal or catalytic conditions.
Esterification: Introducing the ethyl ester group using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation and cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as intermediates in the synthesis of other complex molecules.
Catalysis: Potential use as catalysts in organic reactions.
Biology
Antimicrobial activity: Exhibits potential antibacterial and antifungal properties.
Enzyme inhibition: May act as inhibitors for specific enzymes.
Medicine
Drug development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry
Material science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(3,4-dimethoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity by binding to the active site or interfere with cellular pathways by modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with varying substituents.
Benzylidene derivatives: Compounds with similar benzylidene groups.
Uniqueness
Ethyl (2Z)-2-(3,4-dimethoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H26N2O6S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H26N2O6S/c1-6-34-25(30)22-15(2)27-26-28(23(22)17-8-7-9-18(14-17)31-3)24(29)21(35-26)13-16-10-11-19(32-4)20(12-16)33-5/h7-14,23H,6H2,1-5H3/b21-13- |
InChI Key |
XZBNLKIJWQVLPK-BKUYFWCQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S2)C |
Origin of Product |
United States |
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